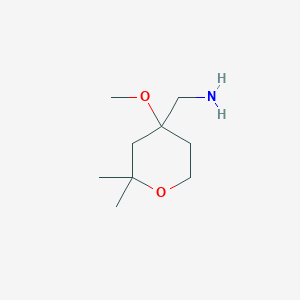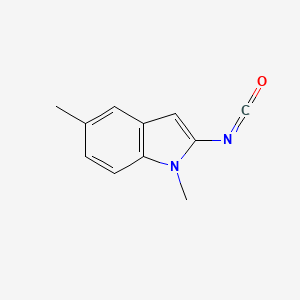![molecular formula C9H12BrNO2S B15316484 N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a methanesulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide typically involves the reaction of (S)-1-(4-bromophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Hydrolysis: Under acidic or basic conditions, the methanesulfonamide group can be hydrolyzed.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.
Hydrolysis: Products include the corresponding sulfonic acid and amine.
Aplicaciones Científicas De Investigación
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1S)-1-(4-chlorophenyl)ethyl]methanesulfonamide
- N-[(1S)-1-(4-fluorophenyl)ethyl]methanesulfonamide
- N-[(1S)-1-(4-methylphenyl)ethyl]methanesulfonamide
Uniqueness
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen or alkyl substituents. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .
Propiedades
Fórmula molecular |
C9H12BrNO2S |
|---|---|
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 |
Clave InChI |
VBKJAUSXTKHUMT-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)Br)NS(=O)(=O)C |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


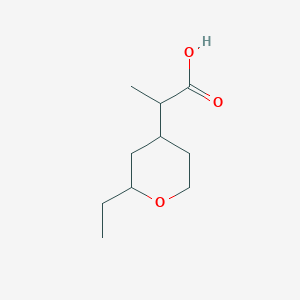
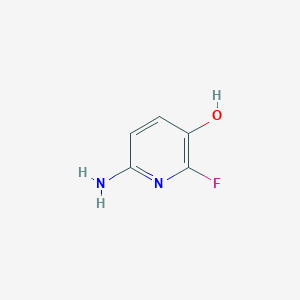
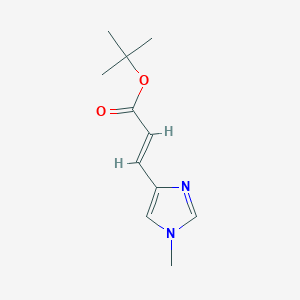
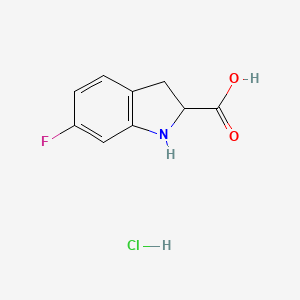
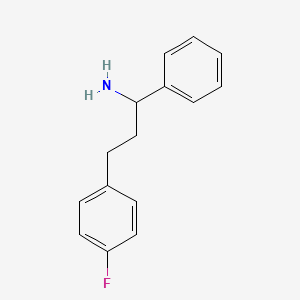
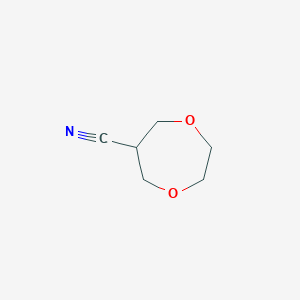
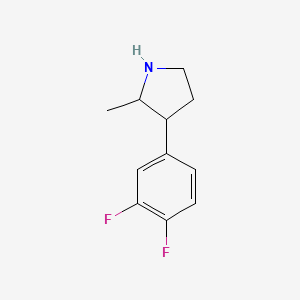
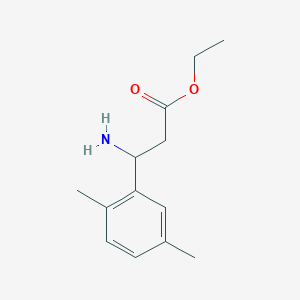
![1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)
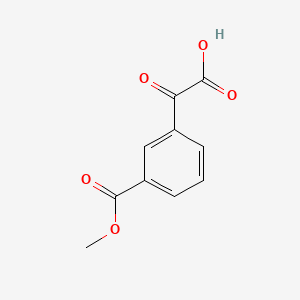
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)
